molecular formula C17H18ClN5O B2492997 1-(2-Chlorophenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea CAS No. 1788677-33-7

1-(2-Chlorophenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea

Cat. No. B2492997
CAS RN: 1788677-33-7
M. Wt: 343.82
InChI Key: XKNYUYJYHUXBLN-UHFFFAOYSA-N
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Description

“2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a chemical compound with the CAS No. 775351-65-0 . It is used as an intermediate of API and chemical intermediate .


Synthesis Analysis

The synthesis capacity for this compound ranges from 1 liter to 5000 liters, indicating that it can be produced in both small quantities for laboratory research and in tonnage level for industrial production .


Molecular Structure Analysis

The molecular structure of this compound was not explicitly mentioned in the available resources .


Chemical Reactions Analysis

Specific chemical reactions involving this compound were not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were not detailed in the available resources .

Mechanism of Action

The mechanism of action for this compound was not provided in the available resources .

Safety and Hazards

Information regarding the safety and hazards associated with this compound was not provided in the available resources .

Future Directions

The future directions for the use or study of this compound were not mentioned in the available resources .

properties

IUPAC Name

1-(2-chlorophenyl)-3-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O/c1-12-9-16-20-10-13(11-23(16)22-12)5-4-8-19-17(24)21-15-7-3-2-6-14(15)18/h2-3,6-7,9-11H,4-5,8H2,1H3,(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNYUYJYHUXBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea

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